Thieno[3,2-b]pyridine-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKUYRBCPRBKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 3,2 B Pyridine 6 Sulfonamide and Its Derivatives
Classical and Established Synthetic Routes to the Thieno[3,2-b]pyridine (B153574) Core
The formation of the thieno[3,2-b]pyridine scaffold is a critical step in the synthesis of the target compound. Classical methods often rely on the construction of one ring onto the other, utilizing well-established cyclization reactions.
Cyclization Reactions for Thienopyridine Ring System Formation
The construction of the thieno[3,2-b]pyridine ring system can be achieved through several cyclization strategies. One common approach involves the annulation of a thiophene (B33073) ring onto a pre-existing pyridine (B92270) moiety, or vice versa.
A widely used method is the Gould-Jacobs reaction . This reaction involves the condensation of an aminothiophene derivative with a suitable three-carbon electrophile, such as a derivative of ethoxymethylenemalonate, followed by thermal cyclization to form the pyridinone ring. Subsequent functional group manipulations can then lead to the desired thienopyridine. For instance, 3-aminothiophene derivatives can be condensed with various ethoxymethylene compounds, and the resulting products are then cyclized by heating in a high-boiling solvent like diphenyl ether to yield 7-hydroxythieno[3,2-b]pyridines. abertay.ac.uk
Another classical approach is the Friedländer annulation , which involves the base- or acid-catalyzed condensation of a 2-aminothiophene-3-carbaldehyde (B3190230) or a related ketone with a compound containing an activated methylene (B1212753) group. This method directly leads to the formation of the pyridine ring fused to the thiophene.
The Gewald reaction is also a key method for synthesizing polysubstituted thiophenes, which can then serve as precursors for the pyridine ring formation. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further elaborated to construct the fused pyridine ring.
Furthermore, intramolecular cyclization of appropriately substituted thiophenes or pyridines is a common strategy. For example, a thiophene derivative bearing a side chain that can undergo cyclization onto the thiophene ring to form the pyridine ring is a viable route. mdpi.com
Strategic Installation of the Sulfonamide Moiety
Once the thieno[3,2-b]pyridine core is established, the next critical step is the introduction of the sulfonamide group at the 6-position. This is typically achieved through a two-step process: sulfonation or chlorosulfonation followed by amination.
The thieno[3,2-b]pyridine ring system can be directly chlorosulfonated using chlorosulfonic acid (ClSO₃H). This electrophilic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the pyridine ring, preferentially at an activated position. The position of substitution can be influenced by the existing substituents on the ring system.
Following chlorosulfonation, the resulting thieno[3,2-b]pyridine-6-sulfonyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to furnish the desired sulfonamide . This nucleophilic substitution reaction at the sulfonyl chloride group is generally efficient.
Alternatively, a sulfonic acid group (-SO₃H) can be introduced first via sulfonation, and then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) before reaction with an amine.
In some cases, the sulfonamide functionality might be introduced earlier in the synthetic sequence by using a building block that already contains the sulfonamide group or a precursor to it.
Key Precursors and Intermediate Synthesis Pathways
The synthesis of thieno[3,2-b]pyridine-6-sulfonamide relies on the availability of key precursors and the design of efficient intermediate synthesis pathways.
For the construction of the thieno[3,2-b]pyridine core, common precursors include:
3-Aminothiophenes: These are crucial starting materials for the Gould-Jacobs reaction and other cyclization strategies. They can be synthesized through various methods, including the Gewald reaction.
Substituted Pyridines: Pyridine derivatives, particularly those with functional groups that can be elaborated into a fused thiophene ring, are also important precursors. For example, a 3-amino-2-chloropyridine (B31603) could be a starting point for building the thiophene ring.
Thiophene-3-carbaldehydes or -ketones: These are key for the Friedländer annulation.
An example of an intermediate pathway could involve the synthesis of 7-chloro-thieno[3,2-b]pyridine. This intermediate can then undergo nucleophilic substitution with an appropriate sulfur nucleophile to introduce a thiol or protected thiol group, which can then be oxidized to a sulfonic acid and subsequently converted to the sulfonamide.
A patent describes a process for preparing thieno[3,2-c]-pyridine by reacting 3-thienaldehyde with N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide, followed by cyclization. google.com While this is for a different isomer, the strategy of using a sulfonamide-containing building block early in the synthesis is notable.
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more efficient, sustainable, and environmentally friendly synthetic methods. These advanced approaches are also being applied to the synthesis of thieno[3,2-b]pyridine derivatives.
Catalyst-Mediated Synthetic Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of the thieno[3,2-b]pyridine core. For instance, a bromo-substituted thieno[3,2-b]pyridine can be coupled with various boronic acids or alkynes to introduce diverse substituents. mdpi.com While not directly forming the sulfonamide, these methods are crucial for creating a library of derivatives. A study reported the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates using a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com
Copper-catalyzed reactions have also been employed in the synthesis of related fused thiophene systems. For example, a copper-catalyzed cascade reaction has been used to synthesize dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes. acs.org Such methodologies could potentially be adapted for the synthesis of the thieno[3,2-b]pyridine skeleton.
Acid catalysis is often used in the cyclization steps. For example, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through an acid-mediated denitrogenative transformation of 1,2,3-triazoles, offering a metal-free approach. kuleuven.benih.gov
| Catalyst | Reaction Type | Application in Thienopyridine Synthesis | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Suzuki-Miyaura cross-coupling | Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | mdpi.com |
| Copper | Cascade cyclization | Synthesis of dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes | acs.org |
| TfOH | Denitrogenative transformation | Synthesis of thieno[2,3-c]pyridine derivatives | kuleuven.benih.gov |
| PTSA | Denitrogenative transformation | Synthesis of thieno[2,3-c]pyridine derivatives | kuleuven.be |
Microwave-Assisted and Flow Chemistry Applications
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The application of microwave irradiation has been reported for the synthesis of various thienopyridine and related heterocyclic systems. For example, the synthesis of thieno[2,3-c]pyridine derivatives was achieved rapidly and in good yields using microwave-assisted aromatization. nih.gov Another study described the efficient microwave-assisted synthesis of benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs. nih.gov
Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. uc.ptrsc.org While specific examples for the synthesis of this compound using flow chemistry are not yet widely reported, the principles of flow chemistry are well-suited for multistep syntheses of heterocyclic compounds. uc.pt The modular nature of flow systems allows for the sequential execution of reactions, such as cyclization and functionalization, in a continuous manner, which could be applied to the synthesis of the target compound.
| Technology | Advantages | Application in Thienopyridine Synthesis | References |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Synthesis of thieno[2,3-c]pyridines and thieno[3,2-d]pyrimidines | nih.govnih.gov |
| Flow Chemistry | Enhanced safety, better process control, scalability | General synthesis of heterocyclic compounds, potential for thienopyridine synthesis | uc.ptrsc.org |
Atom-Economy and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like this compound. The focus is on developing atom-economical and environmentally benign protocols that minimize waste and the use of hazardous reagents.
One sustainable approach involves the use of one-pot multicomponent reactions (MCRs) to construct the thienopyridine core. rasayanjournal.co.in MCRs are inherently atom-economical as they combine three or more reactants in a single operation, reducing the number of synthetic steps and purification procedures. For instance, a potential green synthesis of a thieno[3,2-b]pyridine precursor could involve a one-pot reaction of a substituted thiophene, an aldehyde, and an amine under solvent-free conditions or in a green solvent like water or ethanol. rasayanjournal.co.innih.gov
Microwave-assisted organic synthesis (MAOS) is another green technique that can be applied to the synthesis of thienopyridine derivatives. nih.gov Microwave irradiation can significantly shorten reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent. rasayanjournal.co.innih.gov The synthesis of the thieno[3,2-b]pyridine ring system could potentially be achieved through a microwave-assisted cyclization reaction, offering a more energy-efficient alternative to conventional heating.
The synthesis of the sulfonamide moiety itself can also be approached from a green chemistry perspective. Traditional methods often involve the use of hazardous reagents like chlorosulfonic acid. More sustainable alternatives include the one-pot synthesis of sulfonamides from thiols using N-chlorosuccinimide (NCS) as a mild oxidizing agent. organic-chemistry.org This method is efficient, operates at room temperature, and avoids the use of harsh reagents. organic-chemistry.org Another innovative and green approach is the direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides, which generates nitrogen gas as the only byproduct. rsc.org
Catalytic methods also play a crucial role in the development of sustainable synthetic protocols. For example, the use of copper or iron catalysts in C-H amidation processes allows for the direct formation of C-N bonds, bypassing the need for pre-functionalized starting materials. thieme-connect.com A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis, which avoids the use of precious metals and strong oxidants. thieme-connect.com
| Green Chemistry Approach | Key Features | Potential Application for this compound |
| One-Pot Multicomponent Reactions (MCRs) | High atom economy, reduced synthetic steps, minimized waste. rasayanjournal.co.in | Construction of the thieno[3,2-b]pyridine core from simple precursors. igi-global.com |
| Microwave-Assisted Organic Synthesis (MAOS) | Shorter reaction times, higher yields, potential for solvent-free reactions. nih.gov | Accelerated synthesis of the thieno[3,2-b]pyridine ring system. |
| Sustainable Sulfonamide Synthesis | Avoidance of hazardous reagents (e.g., chlorosulfonic acid), use of milder conditions. organic-chemistry.org | Formation of the sulfonamide group using methods like one-pot synthesis from thiols or direct C-H sulfonamidation. organic-chemistry.orgrsc.org |
| Catalytic C-H Functionalization | Direct bond formation, avoidance of pre-functionalization. researchgate.net | Introduction of the sulfonamide group or other substituents onto the thienopyridine ring. |
Derivatization Strategies for Structural Exploration of this compound Analogs
The exploration of the chemical space around the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This involves the strategic modification of different parts of the molecule.
Modifications at the Sulfonamide Nitrogen and Sulfur Atoms
The sulfonamide group offers a key handle for derivatization, allowing for the introduction of a wide range of substituents at the nitrogen and, to a lesser extent, the sulfur atom.
N-Functionalization:
The nitrogen atom of the sulfonamide can be readily functionalized through N-alkylation and N-arylation reactions.
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents such as alkyl halides. acs.org More sustainable methods utilize alcohols as alkylating agents in the presence of a catalyst. For instance, a water-soluble iridium complex has been shown to catalyze the N-alkylation of sulfonamides with alcohols in water. rsc.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols also provides an efficient and environmentally friendly alternative. acs.org
N-Arylation: The N-arylation of sulfonamides with aryl halides is a common strategy to introduce aromatic and heteroaromatic moieties. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are widely used. nie.edu.sg These reactions can be performed under ligand-free conditions or facilitated by microwave heating. thieme-connect.comnie.edu.sg Palladium-catalyzed N-arylation also represents a powerful tool for this transformation. nih.gov
Late-Stage Functionalization:
Recent advances have focused on the late-stage functionalization of primary sulfonamides, which is particularly valuable for the diversification of complex molecules. chemrxiv.orgchemrxiv.org One such method involves the reductive deamination of primary sulfonamides to sulfinates, which can then be trapped with various electrophiles. chemrxiv.orgresearchgate.net This approach is tolerant of a wide range of functional groups. researchgate.net Another strategy is the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes, providing a green route to α-sulfonamido acetals. rsc.org
| Derivatization Strategy | Reagents and Conditions | Potential Modifications on this compound |
| N-Alkylation | Alkyl halides, Alcohols with catalysts (e.g., Mn, Ir). acs.orgrsc.org | Introduction of linear, branched, or cyclic alkyl groups. |
| N-Arylation | Aryl halides with Cu or Pd catalysts. thieme-connect.comnie.edu.sgnih.gov | Introduction of various substituted aryl and heteroaryl rings. |
| Late-Stage Functionalization via Sulfinates | Reductive deamination followed by electrophilic trapping. chemrxiv.orgresearchgate.net | Conversion of the primary sulfonamide to other functional groups. |
| Oxidative N-Functionalization | Aliphatic aldehydes with NaI/Na2CO3. rsc.org | Formation of α-sulfonamido acetal (B89532) derivatives. |
Substituent Effects and Introduction of Diversity on the Thienopyridine Ring System
The electronic properties of the thieno[3,2-b]pyridine ring can be modulated by introducing various substituents, which in turn can influence the reactivity of the scaffold and its interactions with biological targets.
The introduction of substituents on the thienopyridine ring can be achieved through various synthetic methods, including site-selective C-H functionalization and cross-coupling reactions. nih.govmdpi.com For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl and heteroaryl groups at specific positions on the thienopyridine core. mdpi.com
The nature of the substituents can have a significant impact on the electronic properties of the thienopyridine system. Electron-donating groups (EDGs) such as alkyl or alkoxy groups will increase the electron density of the ring system, which can affect its reactivity in electrophilic substitution reactions. acs.org Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups will decrease the electron density. acs.org
The position of the substituent also plays a crucial role. A study on the reactivity of thieno[2,3-b]pyridine (B153569) towards electrophilic substitution showed that the electronic effects of the heteroatoms direct the position of substitution. rsc.org While this study is on an isomeric system, similar principles would apply to the thieno[3,2-b]pyridine core.
| Substituent Position | Type of Substituent | Potential Effect on Thieno[3,2-b]pyridine Ring |
| Various | Electron-Donating Groups (e.g., -CH3, -OCH3) | Increased electron density, potential increase in reactivity towards electrophiles. acs.org |
| Various | Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decreased electron density, potential increase in reactivity towards nucleophiles. acs.org |
| Thiophene Ring | Aryl/Heteroaryl groups via Suzuki coupling | Modulation of electronic and photophysical properties. mdpi.comresearchgate.net |
| Pyridine Ring | Halogens, Amines | Can serve as handles for further functionalization. |
Stereoselective Synthetic Approaches (if applicable)
The introduction of stereocenters into the this compound scaffold can lead to the development of chiral analogs with potentially improved biological activity and selectivity. Stereoselectivity can be achieved through several strategies.
One approach is the use of chiral starting materials. For instance, if a substituent with a pre-existing stereocenter is introduced onto the thienopyridine ring or the sulfonamide nitrogen, the resulting derivative will be chiral.
Another strategy involves the use of chiral catalysts or reagents in the synthetic sequence. For example, a diastereoselective synthesis of highly substituted cyclohexanones has been achieved via a conjugate addition reaction, demonstrating the potential for creating specific stereoisomers. researchgate.net While not directly on the thienopyridine system, similar principles of asymmetric catalysis could be applied to functionalize the thieno[3,2-b]pyridine core.
If the derivatization process creates a new stereocenter, for example, through the addition of a group to an unsaturated bond on a substituent, the use of a chiral auxiliary or a chiral catalyst could control the stereochemical outcome of the reaction.
Structure Activity Relationship Sar and Ligand Design Principles of Thieno 3,2 B Pyridine 6 Sulfonamide Derivatives
Computational Approaches to SAR Elucidation
The quantitative and qualitative understanding of SAR is fundamental to medicinal chemistry. For thieno[3,2-b]pyridine-6-sulfonamide derivatives, computational models serve as a bridge between chemical structure and biological effect.
Two-Dimensional (2D) and Three-Dimensional (3D) Quantitative Structure-Activity Relationships (QSAR) Modeling
While specific 2D and 3D-QSAR studies dedicated exclusively to a broad series of this compound derivatives are not extensively detailed in publicly available literature, the principles of these methodologies are widely applied in drug discovery. A hypothetical 2D-QSAR study would involve correlating physicochemical descriptors (e.g., molecular weight, logP, polar surface area) and topological indices of a series of this compound analogs with their measured biological activity.
3D-QSAR approaches, on the other hand, consider the three-dimensional properties of the molecules. These models are built by aligning a set of active compounds and calculating their steric and electrostatic fields. The resulting data is then analyzed using statistical methods to identify the spatial regions where modifications are likely to enhance or diminish activity.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide detailed insights into the steric and electrostatic requirements for ligand binding. Although specific CoMFA and CoMSIA studies focused solely on a diverse set of this compound derivatives are not readily found in the literature, the application of these methods would be a logical step in a drug discovery program.
A CoMFA study on this scaffold would generate a 3D grid around the aligned molecules and calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule. The resulting matrix of energy values would then be correlated with biological activity using partial least squares (PLS) analysis. The output would be a contour map highlighting regions where bulky substituents are favored or disfavored and where positive or negative charges are beneficial for activity.
CoMSIA builds upon the principles of CoMFA by including additional descriptor fields, such as hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. This often provides a more nuanced and interpretable model of the SAR.
Pharmacophore Modeling and Ligand-Based Design
When the 3D structure of the biological target is unknown, ligand-based methods such as pharmacophore modeling are invaluable. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Generation and Validation of Common Feature Pharmacophore Models
Pharmacophore models for this compound derivatives can be generated by aligning a set of known active compounds and identifying the common chemical features responsible for their activity. For instance, in a study aimed at identifying multitarget ABC transporter inhibitors, a pharmacophore model was developed based on a dataset that included N-Methyl-N-(quinolin-8-yl)this compound. acs.orgnih.gov The generation process involved a conformational search and flexible alignment of the molecules to identify consensus pharmacophoric features. acs.orgnih.gov
A typical pharmacophore model for this class of compounds might include features such as:
Hydrogen bond acceptors (e.g., the sulfonyl oxygens)
Hydrogen bond donors (e.g., an N-H group on the sulfonamide)
Aromatic rings (the thienopyridine core and other aryl substituents)
Hydrophobic features
Validation of a pharmacophore model is a critical step to ensure its predictive power. This is often done by screening a database of known active and inactive compounds and assessing the model's ability to distinguish between them.
Virtual Screening Methodologies Utilizing Pharmacophore Models
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, allows for the rapid identification of novel molecules that possess the desired pharmacophoric features and are therefore likely to be active.
In the context of discovering new ABC transporter inhibitors, a pharmacophore-based virtual screening campaign was conducted on a large compound library. acs.orgnih.gov The screening process filters molecules based on their ability to match the 3D arrangement of the pharmacophore features, significantly narrowing down the number of compounds for experimental testing. acs.orgnih.gov
| Virtual Screening Step | Description | Example from ABC Transporter Inhibitor Discovery |
| Library Preparation | A large database of chemical compounds is prepared for screening. | The ENAMINE Diverse REAL drug-like compound library containing over 15 million molecules was used. acs.orgnih.gov |
| Pharmacophore Query | A validated pharmacophore model is used as a 3D search query. | A model derived from known inhibitors, including a this compound derivative. |
| Screening Cascade | Compounds are filtered based on their 3D fit to the pharmacophore model. | The screening identified compounds that matched the key pharmacophoric features. |
| Hit Selection | The top-ranking compounds are selected for further analysis and experimental validation. | Hits from the virtual screen were procured for biological testing. |
Structure-Based Ligand Design (SBLD) Principles
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, structure-based ligand design becomes a powerful tool. SBLD involves using the structural information of the target's binding site to design ligands that fit with high affinity and selectivity.
While specific SBLD studies detailing the binding mode of a series of this compound derivatives are not extensively published, the general principles would apply. The process would begin with the determination of the crystal structure of the target protein in complex with a this compound ligand. This experimental structure would reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein.
This information would then be used to guide the design of new analogs. For example, if the sulfonamide group is observed to form a critical hydrogen bond with a backbone amide in the protein, medicinal chemists would aim to maintain this interaction in new designs. If a hydrophobic pocket is identified near a particular position of the thienopyridine ring, new analogs with appropriate hydrophobic substituents at that position could be synthesized to enhance binding affinity. Computational docking simulations would be used to predict the binding mode and affinity of these new designs before their chemical synthesis.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique widely employed to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This method provides critical insights into the intermolecular interactions that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective inhibitors.
In the context of thieno-fused pyridine (B92270) scaffolds, molecular docking has been instrumental in elucidating binding modes and explaining observed SAR. For instance, studies on thieno[2,3-b]pyridine (B153569) derivatives targeting E. coli DNA gyrase B used docking to understand how these compounds orient themselves within the enzyme's active site. researchgate.net Similarly, for a series of thieno[2,3-b]pyridine analogues with anticancer properties, molecular modeling suggested a good fit within a phosphoinositide specific-phospholipase C (PLC) docking scaffold, indicating this enzyme class as a likely target. rsc.org
In a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), molecular docking was used to determine the binding modes for 55 different compounds. nih.govrsc.org The results of these simulations highlighted that the amino acid residue Asn535 plays a crucial role in stabilizing the inhibitors within the active site. nih.govrsc.org Such findings are invaluable for subsequent lead optimization, as they identify key interaction points that should be maintained or enhanced in newly designed molecules. Docking simulations can also predict the binding modes for newly designed compounds, as was done for novel LSD1 inhibitors designed in silico. rsc.org
Table 1: Examples of Molecular Docking Studies on Thieno-Pyridine and Related Scaffolds
| Scaffold Studied | Target Enzyme | Key Findings from Docking | Reference |
| Thieno[3,2-b]pyrrole-5-carboxamide | Histone Lysine Specific Demethylase 1 (LSD1) | Identified crucial stabilizing interactions with residue Asn535. | nih.govrsc.org |
| Thieno[2,3-b]pyridine | Phosphoinositide specific-phospholipase C (PLC) | Showed a good fit with the PLC docking scaffold, suggesting inhibition of this enzyme class. | rsc.org |
| Thieno[2,3-b]pyridine | E. coli DNA gyrase B | Provided insight into the binding mode of the compounds within the active site. | researchgate.net |
| Thieno[2,3-d] nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | EGFR and PI3K | Used to predict the mechanism of action for derivatives showing cytotoxic activity against cancer cell lines. | mdpi.com |
Fragment-Based Ligand Design (FBLD) Strategies
Fragment-Based Ligand Design (FBLD) is a drug discovery paradigm that begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown or linked together to produce a higher-affinity lead compound. nih.gov This approach is complementary to traditional high-throughput screening (HTS) and has proven effective in generating high-quality ligands. nih.gov
The success of FBLD is highly dependent on the quality and diversity of the fragment library used. nih.gov While many libraries are rich in flat, aromatic sp²-hybridized compounds, there is a growing interest in developing fragments with more three-dimensional (3D) character to access a broader chemical space. nih.gov Increasing the sp³ character of fragments provides unique geometric vectors for growth, allowing for orientation-dependent extension into binding pockets that might be inaccessible to planar fragments. nih.gov
In the context of this compound, the core scaffold itself could serve as a starting fragment to be elaborated upon. Alternatively, fragments could be identified that bind to adjacent sub-pockets of a target protein, and these could then be linked to the core this compound structure. This strategy allows for the systematic exploration of the chemical space around the core scaffold to improve potency and selectivity.
De Novo Ligand Design Approaches
De novo ligand design refers to the computational construction of novel molecular structures with desired properties, often tailored to fit the steric and electrostatic constraints of a protein's binding site. This approach can be used to generate entirely new chemical entities that are not present in existing compound libraries.
This strategy has been successfully applied to scaffolds related to thieno[3,2-b]pyridine (B153574). For example, based on 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models and molecular docking results for a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, researchers designed eight novel small molecules in silico. rsc.org The most promising of these newly designed compounds were then subjected to further computational analysis, including molecular dynamics simulations, to explore their predicted binding modes and stability. nih.govrsc.org This demonstrates how de novo design, informed by SAR and structural data from an existing chemical series, can be a powerful tool for generating novel and potentially more active inhibitors. rsc.org
Bioisosteric Replacement and Scaffold Hopping Strategies from this compound
Bioisosteric replacement and scaffold hopping are established medicinal chemistry strategies for lead optimization. Bioisosterism involves substituting a functional group or moiety with another that has similar physical and chemical properties, aiming to improve potency, selectivity, or pharmacokinetic properties. Scaffold hopping is a more dramatic modification, where the central core of a molecule is replaced with a structurally distinct scaffold that maintains the original's key binding interactions.
The thieno[3,2-b]pyridine core has proven to be a highly effective scaffold in such strategies. In the discovery of novel negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), a scaffold hopping approach was employed. nih.govresearchgate.net Starting from previously reported picolinamide (B142947) compounds, a study of various core isosteres led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a competent replacement. nih.govresearchgate.netnih.gov
This successful hop prompted further exploration. The replacement of the picolinamide core with the thieno[3,2-b]pyridine core resulted in a compound with similar potency (IC₅₀ = 61 nM). nih.gov Further modifications to this new scaffold yielded even more potent compounds. nih.gov Subsequent scaffold hopping from the thieno[3,2-b]pyridine core was also investigated. For example, adding a second nitrogen to create a thieno[3,2-d]pyrimidine (B1254671) resulted in a loss of potency. nih.gov Conversely, switching to a 1-methyl-1H-pyrrolo[2,3-b]pyridine core delivered another potent mGlu5 NAM. nih.gov These examples highlight the thieno[3,2-b]pyridine scaffold as a versatile template for generating new lead compounds through bioisosteric replacement and scaffold hopping. nih.gov
Table 2: Examples of Scaffold Hopping from or to a Thieno[3,2-b]pyridine Core
| Original Scaffold/Core | Replacement Scaffold/Core | Target | Resulting Activity | Reference |
| Picolinamide | Thieno[3,2-b]pyridine-5-carboxamide | mGlu5 | Potent NAM activity (IC₅₀ = 61 nM) | nih.gov |
| Thieno[3,2-b]pyridine | Thieno[3,2-d]pyrimidine | mGlu5 | Loss of potency (IC₅₀ = 1.2 μM) | nih.gov |
| Thieno[3,2-b]pyridine | 1-methyl-1H-pyrrolo[2,3-b]pyridine | mGlu5 | Potent NAM activity (IC₅₀ = 93 nM) | nih.gov |
| Thieno[3,2-b]pyridine | 1-methyl-1H-pyrrolo[3,2-b]pyridine | mGlu5 | Ineffective | nih.gov |
| Thieno[3,2-b]pyridine | Imidazo[1,2-b]pyridazine | mGlu5 | Ineffective | nih.gov |
Molecular Interactions and Mechanistic Insights Excluding Clinical Human Trials
Identification and Characterization of Putative Biological Targets for Thieno[3,2-b]pyridine-6-sulfonamide Analogs (In vitro/In silico)
Receptor Binding Profiling (excluding human trials)
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5): Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov Structure-activity relationship studies led to the discovery of compounds with high potency, such as one with a human mGlu5 IC50 of 93 nM. nih.gov These NAMs are being investigated for their therapeutic potential in neurological and psychiatric disorders.
Folate Receptor (FR): 6-Substituted thieno[2,3-d]pyrimidines, which share a similar bicyclic core with thieno[3,2-b]pyridines, have been designed as folate receptor-selective anticancer agents. nih.gov These compounds demonstrate potent inhibition of cell proliferation in FR-expressing cells, with some analogs exhibiting IC50 values in the low nanomolar range against KB tumor cells. nih.gov Their mechanism involves the multitargeted inhibition of cytosolic and mitochondrial one-carbon metabolism. nih.gov
Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability
Conformational Analysis of this compound within Binding Pockets
Molecular dynamics (MD) simulations have been instrumental in elucidating the binding modes of thieno[3,2-b]pyridine-based inhibitors. For instance, in the case of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations have helped to explore their possible binding modes. nih.govrsc.orgresearchgate.net These studies have revealed that specific residues, such as Asn535 in LSD1, play a crucial role in stabilizing the inhibitor within the binding pocket. nih.govrsc.org The simulations provide a dynamic view of the protein-ligand complex, highlighting the key interactions that contribute to the inhibitor's potency and selectivity. nih.govrsc.orgresearchgate.net
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used computational techniques to estimate the binding free energies of protein-ligand complexes from MD simulation trajectories. nih.govnih.govrsc.org These methods provide a balance between computational cost and accuracy. nih.govresearchgate.net For thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-d]triazine derivatives, MM-GBSA calculations have been used to estimate the free binding energy, and the results have shown a correlation with their cytotoxic effects. researchgate.net While these methods can sometimes overestimate absolute binding free energies, they are valuable for ranking the binding affinities of different inhibitors and for decomposing the binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, and solvation energies). nih.govnih.govresearchgate.netresearchgate.net The choice of the GB model and the solute dielectric constant can significantly impact the accuracy of the predictions. nih.gov
| Compound Class | Target Enzyme/Receptor | Key Findings |
| Thieno[3,2-b]thiophene-2-sulfonamides | Carbonic Anhydrase (CA) | Potent inhibitors, particularly of hCA II, with potential for treating glaucoma. google.comnih.gov |
| Thieno[3,2-b]pyrrole-5-carboxamides | Lysine-Specific Demethylase 1 (LSD1) | Reversible, high-potency inhibitors with IC50 values in the nanomolar range. nih.govrsc.org |
| Thieno[3,2-b]pyridine-6-carbonitriles | Src Kinase | Structure-activity relationships established for potent inhibition. nih.gov |
| Thiophene (B33073) derivatives | DNA Gyrase | Allosteric inhibitors that stabilize DNA-cleavage complexes. nih.govnih.gov |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | Pyruvate Kinase M2 (PKM2) | Activators that may restore normal metabolism in cancer cells. nih.gov |
| Thieno[3,2-b]pyridine-5-carboxamides | Metabotropic Glutamate Receptor Subtype 5 (mGlu5) | Potent negative allosteric modulators. nih.gov |
| Thieno[2,3-d]pyrimidines | Folate Receptor (FR) | Selective anticancer agents that inhibit one-carbon metabolism. nih.gov |
In Vitro Enzyme Inhibition Kinetics and Mechanism Determination
Detailed in vitro enzyme inhibition kinetic studies are crucial for elucidating the mechanism by which a compound exerts its biological effect. This typically involves determining the type of inhibition and quantifying key kinetic parameters.
For the specific compound This compound , no studies determining its type of enzyme inhibition were identified.
However, research on related compounds offers some clues. For instance, studies on a derivative, N-Methyl-N-(quinolin-8-yl)this compound , have indicated a non-competitive type of interaction with its target. In general, sulfonamide-based inhibitors are well-known to act as competitive inhibitors of carbonic anhydrases, where the sulfonamide moiety mimics the substrate and binds to the zinc ion in the enzyme's active site. For other targets, such as protein kinases, thienopyridine derivatives have been shown to act as ATP-competitive inhibitors. The exact mechanism is highly dependent on both the specific chemical structure of the inhibitor and the architecture of the target enzyme's active site.
Specific Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values for This compound against any given enzyme are not documented in the available literature.
To provide context, Table 1 presents IC50 values for some related thienopyridine derivatives against various targets. It is important to note that these values are for compounds structurally related to this compound and should not be extrapolated to the target compound itself.
Table 1: IC50 Values for Thienopyridine Derivatives Against Various Targets
| Compound Name | Target Enzyme/Protein | IC50 Value (µM) |
|---|---|---|
| A thieno[2,3-c]pyridine (B153571) derivative (6i) | HSC3 (Head and Neck Cancer Cell Line) | 10.8 |
| A thieno[2,3-c]pyridine derivative (6i) | T47D (Breast Cancer Cell Line) | 11.7 |
| A thieno[2,3-c]pyridine derivative (6i) | RKO (Colorectal Cancer Cell Line) | 12.4 |
| Pyrazolo[4,3-c]pyridine sulfonamides | Human Carbonic Anhydrase II | 0.0056 - 7.329 |
| Pyrazolo[4,3-c]pyridine sulfonamides | Human Carbonic Anhydrase I | Potency varied, some more potent than Acetazolamide |
Note: The data in this table is for compounds structurally related to this compound and is provided for contextual purposes only.
Structural Basis of Interactions via Co-Crystallography of this compound-Target Complexes (if available)
As of the latest available information, there are no publicly accessible co-crystallography studies detailing the structural basis of interaction between This compound and any of its potential biological targets.
Structural studies of related sulfonamide inhibitors, particularly in complex with carbonic anhydrases, have revealed key interactions. The sulfonamide group typically coordinates directly with the zinc ion in the active site, displacing a water molecule or hydroxide (B78521) ion. The aromatic scaffold of the inhibitor then forms van der Waals and hydrogen bonding interactions with amino acid residues lining the active site cavity, which contributes to the affinity and selectivity of the inhibitor. For protein kinase inhibitors based on the thienopyridine scaffold, co-crystallography has shown that the core structure often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The specific substitution pattern on the thienopyridine ring dictates the interactions with other regions of the ATP-binding pocket, influencing the inhibitor's selectivity profile.
Without co-crystal structures of this compound, any depiction of its binding mode would be purely speculative and based on computational modeling.
Computational Prediction and Theoretical Studies of Thieno 3,2 B Pyridine 6 Sulfonamide
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are essential for understanding the intrinsic electronic nature of a molecule. indexcopernicus.com These theoretical studies provide foundational knowledge of a compound's stability, reactivity, and potential intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. For Thieno[3,2-b]pyridine-6-sulfonamide, one would expect the HOMO to be distributed across the electron-rich thieno[3,2-b]pyridine (B153574) ring system, while the LUMO would likely be influenced by the electron-withdrawing sulfonamide group. A precise calculation would provide the energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic stability. Without specific studies, no quantitative data can be presented.
Electrostatic Potential Surfaces and Reactivity Indices
A Molecular Electrostatic Potential (MEP) surface map would visualize the charge distribution on the molecule's surface. For this compound, negative potential (electron-rich regions) would be anticipated around the oxygen and nitrogen atoms of the sulfonamide group and the pyridine (B92270) nitrogen, identifying them as likely sites for electrophilic attack. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index could also be calculated from the HOMO and LUMO energies to quantify its reactive nature. indexcopernicus.com
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
In silico ADMET prediction is a cornerstone of modern drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. While specific predictions for this compound are not available, studies on related thienopyridine derivatives often include such analyses. mdpi.comnih.gov
Computational Models for Absorption and Permeability
To predict absorption and permeability, computational models analyze key physicochemical properties. These include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors. These descriptors are often evaluated against established frameworks like Lipinski's Rule of Five to assess a compound's potential "drug-likeness." Without specific software-based calculations for this compound, a data table of these properties cannot be constructed.
In Silico Metabolic Stability Prediction
Computational tools can predict the metabolic fate of a compound by identifying which sites on the molecule are most susceptible to metabolism, primarily by cytochrome P450 enzymes. For this compound, potential sites of metabolic transformation would include the thiophene (B33073) ring, the pyridine ring, and the sulfonamide functional group. Predicting these "hotspots" is crucial for understanding the compound's likely half-life and potential for generating active or toxic metabolites.
Computational Approaches for Toxicity Risk Assessment (e.g., Mutagenicity, Carcinogenicity prediction models)
In the absence of empirical toxicological data for this compound, computational, or in silico, models provide a valuable preliminary assessment of its potential toxicity. These models use the chemical structure of a compound to predict its biological activity, including adverse effects like mutagenicity and carcinogenicity. This approach is rooted in the principle that the structure of a molecule dictates its function and, by extension, its toxic potential. Various computational tools and methodologies are available for this purpose, primarily falling into two categories: expert rule-based systems and statistical-based models.
Expert rule-based systems utilize a set of predefined structural alerts, known as toxicophores, which are chemical fragments associated with a specific toxicological endpoint. If a molecule contains one of these fragments, it is flagged as potentially toxic. Statistical-based models, on the other hand, are developed by training algorithms on large datasets of compounds with known toxicological properties. These models, often employing techniques like Quantitative Structure-Activity Relationships (QSAR), learn the complex relationships between chemical structures and toxicity to make predictions for new, untested compounds.
For a comprehensive assessment, it is often recommended to use a combination of both expert rule-based and statistical-based methods. who.int This approach helps to increase the confidence in the predictions by leveraging the strengths of both methodologies.
Several publicly and commercially available platforms can be used for predicting the toxicity of novel compounds. These include, but are not limited to, Lazar (Lazy Structure-Activity Relationships) and CarcinoPred-EL. nih.govnih.govopenrisknet.orgnih.gov
Mutagenicity Prediction:
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical toxicological endpoint due to its association with cancer and other genetic diseases. In silico models for mutagenicity prediction are well-established and are often used as an initial screening step to prioritize compounds for further experimental testing, such as the Ames test. nih.govnih.gov
The Lazar (Lazy Structure-Activity Relationships) tool, for instance, can predict Salmonella mutagenicity with a high degree of accuracy for compounds that fall within its applicability domain. nih.gov The prediction is based on identifying structurally similar compounds with known mutagenicity data. For this compound, the presence of the aromatic amine-like sulfonamide group and the heterocyclic thienopyridine core would be key features analyzed by such a model. Aromatic amines are a well-known class of compounds that can be associated with mutagenic activity. nih.govnih.gov
A hypothetical prediction for this compound using a tool like Lazar would involve the following steps:
Inputting the chemical structure of the compound.
The software would then search its database for structurally similar compounds with known mutagenicity data.
A prediction of "mutagenic" or "non-mutagenic" would be generated based on the activity of these neighbors, along with a confidence level.
Carcinogenicity Prediction:
Carcinogenicity, the ability of a substance to cause cancer, is a complex toxicological endpoint that is challenging to predict. Computational models for carcinogenicity prediction analyze a compound's structure for features associated with carcinogenic potential.
CarcinoPred-EL is a web-based tool that employs ensemble learning methods to predict the carcinogenicity of chemicals. nih.govnih.gov112.126.70 It classifies compounds as either "carcinogenic" or "non-carcinogenic" based on a probability score derived from multiple machine learning models. 112.126.70 The models were trained on a large dataset of compounds with known rat carcinogenicity data from the Carcinogenic Potency Database (CPDB). 112.126.70
The prediction for this compound using a platform like CarcinoPred-EL would consider the entire molecular structure, including the thienopyridine core and the sulfonamide substituent. The presence of the sulfonamide group, a common moiety in many pharmaceuticals, would be a significant factor in the prediction. While many sulfonamide-containing drugs are not carcinogenic, some have been associated with this toxicity. nih.gov
The table below outlines the types of computational models that could be used to assess the mutagenicity and carcinogenicity risks of this compound and the nature of the expected output.
| Toxicity Endpoint | Prediction Model/Tool | Principle | Basis of Prediction for this compound | Potential Outcome |
| Mutagenicity | Lazar (or similar QSAR models) | Structure-activity relationship based on nearest neighbors in a database of known mutagens. | Analysis of the thienopyridine core and the sulfonamide functional group for structural alerts and similarity to known mutagens, particularly aromatic amines. nih.govnih.govnih.gov | A qualitative prediction (mutagenic/non-mutagenic) with a confidence score. |
| Carcinogenicity | CarcinoPred-EL (or similar ensemble models) | Ensemble of machine learning models (e.g., SVM, Random Forest, XGBoost) trained on a large dataset of carcinogens and non-carcinogens. nih.gov112.126.70 | The model would analyze the overall molecular fingerprints of the compound, comparing them to those of known carcinogens in its training set. The heterocyclic nature and the sulfonamide group would be key descriptors. nih.gov | A probability score and a binary classification (carcinogen/non-carcinogen). 112.126.70 |
It is crucial to interpret the results from these computational models with caution. The predictions are probabilistic and are dependent on the quality and diversity of the data used to train the models. A definitive assessment of the mutagenic and carcinogenic potential of this compound would require experimental validation.
Advanced Analytical and Spectroscopic Characterization in Research of Thieno 3,2 B Pyridine 6 Sulfonamide
Spectroscopic Techniques for Investigating Molecular Interactions and Conformational Dynamics
Spectroscopic methods are pivotal in exploring the non-covalent interactions between thieno[3,2-b]pyridine-6-sulfonamide derivatives and their biological targets, as well as in understanding their conformational changes upon binding.
Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions:
NMR spectroscopy is a powerful technique for studying ligand-protein interactions at an atomic level. researchgate.net It can provide detailed information on the binding affinity, the orientation of the ligand in the binding pocket, and the conformational changes induced in both the ligand and the protein upon complex formation. nih.govchemrxiv.org For instance, in studies of sulfonamide-based ligands, NMR techniques like Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are employed to screen for binding to target proteins. researchgate.net This method is particularly useful for identifying fragments of a compound library that interact with a macromolecular target. researchgate.net
In the context of thieno[3,2-b]pyridine (B153574) derivatives, which have been investigated as inhibitors of various kinases and receptors, NMR would be instrumental. nih.govmdpi.com For example, Saturation Transfer Difference (STD) NMR experiments could identify the specific protons of a this compound derivative that are in close contact with the protein, thereby mapping the binding epitope. Furthermore, Chemical Shift Perturbation (CSP) studies, where the chemical shifts of protein backbone amides are monitored upon titration with the ligand, can reveal the location and extent of the binding interface. nih.govchemrxiv.org
Circular Dichroism (CD) for Induced Chirality upon Binding:
Circular dichroism (CD) spectroscopy is a valuable tool for investigating changes in the secondary and tertiary structure of proteins upon ligand binding. It can also be used to detect induced chirality, where an achiral ligand becomes chiral upon binding to a chiral macromolecule like a protein. aps.org While this compound itself may or may not be chiral depending on its substituents, its interaction with a protein can lead to a conformationally restricted and chiral bound state, giving rise to a CD signal. This induced CD signal can be used to monitor the binding event and to obtain information about the stoichiometry and affinity of the interaction.
Mass Spectrometry for Metabolite Identification (in vitro, non-clinical) and Reaction Mechanism Elucidation
Mass spectrometry (MS) is a cornerstone technique in drug metabolism studies and for elucidating reaction pathways. Its high sensitivity and specificity allow for the identification and quantification of metabolites even at low concentrations. nih.gov
In Vitro Metabolite Identification:
In non-clinical, in vitro settings, such as incubations with liver microsomes or hepatocytes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for identifying the metabolic fate of this compound derivatives. nih.gov This technique can identify common metabolic transformations such as hydroxylation, N-dealkylation, sulfoxidation, and glucuronidation. For example, a study on sulfonamide antibiotics in wastewater utilized isotope dilution LC-MS/MS to accurately quantify the parent compounds and their N-acetylated metabolites. nih.gov Similar methodologies can be applied to this compound to understand its metabolic stability and identify potential reactive metabolites. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the detected metabolites. mdpi.comnih.gov
A hypothetical in vitro metabolism study of a this compound derivative might yield the following metabolites, identifiable by their mass shifts in an LC-MS/MS analysis:
| Putative Metabolite | Metabolic Reaction | Mass Shift (Da) |
| Hydroxylated derivative | Oxidation | +16 |
| N-dealkylated derivative | N-dealkylation | Varies with alkyl group |
| Glucuronide conjugate | Glucuronidation | +176 |
| Sulfoxide derivative | Oxidation of thiophene (B33073) sulfur | +16 |
Reaction Mechanism Elucidation:
Mass spectrometry is also instrumental in elucidating the mechanisms of chemical reactions used to synthesize this compound and its analogues. By analyzing the reaction mixture at different time points, intermediates and byproducts can be identified, providing insights into the reaction pathway. For instance, in the synthesis of related thieno[2,3-b]pyridines, unusual oxidative dimerization was observed, and the structures of the resulting complex products were confirmed using mass spectrometry. nih.govresearchgate.net
Chiral Separation and Enantiomeric Purity Analysis of Synthesized this compound Isomers
Many biologically active molecules are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles. unife.it Therefore, the ability to separate enantiomers and determine the enantiomeric purity of chiral this compound isomers is crucial.
Chiral Separation Techniques:
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most widely used techniques for the chiral separation of sulfonamide derivatives. unife.itresearchgate.net These methods typically employ chiral stationary phases (CSPs) that interact differentially with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective for this purpose. researchgate.net SFC is often favored for its higher resolution and faster analysis times compared to HPLC. researchgate.net
The choice of chromatographic conditions is critical for achieving successful chiral separation. A comparison of these two techniques for separating chiral sulfonamides is presented below:
| Technique | Advantages | Common Chiral Stationary Phases |
| HPLC | Widely available, versatile | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) researchgate.netwvu.edu |
| SFC | Faster separations, higher efficiency, greener (less organic solvent) | Polysaccharide-based, Pirkle-type researchgate.net |
Enantiomeric Purity Analysis:
Once a chiral separation method is developed, it can be used to determine the enantiomeric purity (or enantiomeric excess, ee) of a synthesized chiral this compound. This is a critical quality control step in the synthesis of single-enantiomer drugs. The enantiomeric purity is typically calculated from the peak areas of the two enantiomers in the chromatogram. For pharmaceutical applications, an enantiomeric purity of >98% is often required. researchgate.net
Challenges and Future Directions in Thieno 3,2 B Pyridine 6 Sulfonamide Research
Overcoming Synthetic Challenges and Developing Novel Methodologies for Complex Derivatives
The synthesis of complex thieno[3,2-b]pyridine-6-sulfonamide derivatives presents notable hurdles. While methods for constructing the core thieno[3,2-b]pyridine (B153574) ring system and for introducing sulfonamide moieties are known, their combination and subsequent elaboration into diverse and complex structures are not always straightforward. nih.govresearchgate.net
Key synthetic challenges include:
Regioselectivity: Controlling the precise position of substitution on the thieno[3,2-b]pyridine ring, particularly ensuring selective functionalization at the C6 position for the sulfonamide group, can be difficult.
Functional Group Tolerance: Many synthetic routes involve harsh reaction conditions, such as strong bases or high temperatures, which may not be compatible with sensitive functional groups present on the desired derivatives. researchgate.net
Access to Starting Materials: The availability of appropriately substituted precursors for both the thienopyridine core and the sulfonamide portion can be limited, necessitating multi-step and often low-yielding synthetic sequences. acs.org
To address these issues, researchers are developing novel synthetic methodologies. One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single, atom-economical step. acs.org Another strategy involves employing advanced catalytic systems, such as magnetic nanoparticle-supported catalysts, which can facilitate reactions under milder conditions and allow for easier purification and catalyst recovery. nih.gov The development of scaffold hopping strategies, where a known core is replaced with the thieno[3,2-b]pyridine system, also provides an efficient pathway to novel derivatives. nih.gov For instance, the synthesis of novel triarylpyridines bearing sulfonamide moieties has been achieved through a cooperative vinylogous anomeric-based oxidation, showcasing the potential of innovative catalytic procedures. nih.gov Similarly, one-pot, three-component methods have been successfully used to create novel 3-sulfonamide pyrrol-2-one derivatives, a strategy that could be adapted for the thieno[3,2-b]pyridine scaffold. nih.gov
Refinement and Validation of Computational Models for Enhanced Predictability
Computational modeling plays a pivotal role in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts. For this compound research, the refinement and validation of these models are crucial for enhancing their predictive power.
Several computational techniques are being employed:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding modes and estimate binding affinity. nih.govnih.gov To ensure accuracy, docking protocols are often validated by redocking a co-crystallized ligand into its known receptor structure to see if the computational tool can accurately reproduce the experimentally determined pose. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the three-dimensional properties of molecules with their biological activity, providing predictive models for designing new, more potent inhibitors. scite.ai
Quantum Mechanical Methods: Semiempirical quantum mechanical (SQM) methods, such as GFN2-xTB, and Density Functional Theory (DFT) offer a higher level of theory to calculate electronic properties, interaction energies, and vibrational frequencies, providing deeper insights than classical force fields. nih.govnih.govmdpi.com These methods are particularly useful for accurately modeling noncovalent interactions like hydrogen bonds and π-stacking, which are often critical for ligand binding. nih.gov
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
The validation of these models is paramount. This often involves a synergistic approach where computational predictions are tested against experimental results. For example, predicted binding energies from docking studies can be correlated with experimentally measured inhibitory concentrations (IC₅₀) from biological assays. nih.gov Discrepancies between theoretical predictions and experimental observations, such as those seen in comparing computed and experimental NMR chemical shifts, highlight the need for refinement, often by accounting for environmental and solvent effects. mdpi.com
Exploration of Underexplored Biological Targets for this compound Scaffolds (Non-clinical)
A significant future direction for the this compound scaffold is the exploration of its potential against a wider range of biological targets beyond the well-trodden paths. The unique structural and electronic properties of this scaffold make it an attractive starting point for developing inhibitors for novel and underexplored proteins.
Recent research has identified the broader thieno[3,2-b]pyridine scaffold as a template for inhibitors of several underexplored protein kinases. nih.govbohrium.com These enzymes are often key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov
Haspin and Cyclin-Dependent Kinase-like (CDKL) Kinases: The thieno[3,2-b]pyridine core has been successfully used to develop highly selective inhibitors of these underexplored kinases. nih.govbohrium.comresearchgate.netresearchgate.net The weak interaction of the core with the kinase hinge region allows for diverse binding modes, facilitating the development of highly selective, ATP-competitive inhibitors. nih.govbohrium.com
Enoyl-ACP Reductase (InhA): In the context of infectious diseases, thieno[3,2-b]pyridinone derivatives have been identified as potent inhibitors of the Mycobacterium tuberculosis InhA enzyme, a key target for anti-tuberculosis agents. nih.gov
Metabotropic Glutamate (B1630785) Receptor 5 (mGlu₅): Thieno[3,2-b]pyridine-5-carboxamides have been discovered as potent negative allosteric modulators (NAMs) of mGlu₅, a receptor implicated in various central nervous system disorders. nih.gov This highlights the potential of the scaffold in neuroscience drug discovery.
Phosphoinositide-specific Phospholipase C (PI-PLC): The related thieno[2,3-b]pyridine (B153569) scaffold has shown activity against PI-PLC, an enzyme class that is upregulated in many cancers, suggesting that the thieno[3,2-b]pyridine isomer could also be explored for this target. mdpi.comrsc.org
The sulfonamide group at the 6-position can serve as a crucial interaction point, potentially forming hydrogen bonds with the protein backbone or key residues in the active site, thereby anchoring the inhibitor and enhancing its potency and selectivity for these underexplored targets.
Development of Advanced Methodologies for Rational Design and Optimization of this compound-Based Ligands
Moving beyond traditional medicinal chemistry approaches, the development of advanced methodologies for rational design is key to unlocking the full potential of the this compound scaffold. These strategies aim to create more potent, selective, and drug-like molecules in a more efficient manner.
Key advanced design methodologies include:
Scaffold Hopping: This strategy involves replacing a central core structure of a known inhibitor with a bioisosteric replacement, such as the thieno[3,2-b]pyridine ring system. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency or better pharmacokinetics, as demonstrated in the development of mGlu₅ NAMs and PI3K/mTOR inhibitors. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): While not explicitly detailed in the provided context for this specific scaffold, FBDD is a powerful rational design technique. It involves identifying small molecular fragments that bind weakly to the target protein and then growing or linking them to create a more potent lead compound. The this compound could serve as an initial fragment or be developed from smaller identified fragments.
Hybrid Strategy for Polypharmacology: A novel approach involves the rational design of single molecules that can inhibit multiple targets. For example, a hybrid strategy has been proposed that incorporates pharmacophores for a bromodomain (BET) binding pocket with a typical kinase hinge binder to generate dual inhibitors. nih.gov This type of strategy could be applied to the this compound scaffold to create compounds with unique, multi-target profiles for complex diseases like cancer. nih.gov
Structure-Activity Relationship (SAR) Guided Optimization: Extensive SAR studies are crucial for optimizing lead compounds. By systematically modifying different parts of the molecule—such as the substituents on the pyridine (B92270) or thiophene (B33073) rings or the R-groups on the sulfonamide nitrogen—and assessing the impact on biological activity, researchers can build a comprehensive understanding of the structural requirements for potency and selectivity. nih.gov This was effectively used in the optimization of thieno[3,2-d]pyrimidine-based CDK7 inhibitors. nih.gov
Synergistic Approaches Combining Synthetic Chemistry with Computational and Structural Biology for Deeper Mechanistic Understanding
The most profound advances in this compound research will likely come from synergistic approaches that tightly integrate multiple scientific disciplines. The combination of synthetic chemistry, computational modeling, and structural biology provides a powerful feedback loop for drug discovery, leading to a deeper understanding of how these molecules function at a mechanistic level.
This integrated workflow typically proceeds as follows:
Design and Synthesis: Computational tools and existing SAR data are used to design novel target molecules. acs.orgscite.ai Synthetic chemists then devise and execute routes to create these compounds. acs.orgnih.gov
Biological Evaluation: The synthesized compounds are tested in a battery of in vitro and cell-based assays to determine their biological activity, such as enzyme inhibition or cytotoxicity. nih.govnih.gov
Computational Analysis: The experimental results are then rationalized through computational studies. Molecular docking can be used to propose binding modes for the most active compounds, explaining why certain structural features lead to higher potency. nih.govnih.govrsc.org QSAR models can be updated with the new data to improve their predictive power for the next round of design. scite.ai
Structural Biology: For high-priority targets, co-crystal structures of the protein with a bound inhibitor can be determined using X-ray crystallography. This provides an atomic-level snapshot of the binding interactions, offering definitive proof of the binding mode and revealing key interactions that can be exploited for further optimization.
This iterative cycle, where computational insights guide synthesis and experimental results validate and refine the computational models, accelerates the drug discovery process. It allows for a more rational, hypothesis-driven approach to lead optimization, moving beyond simple trial-and-error. Studies on various sulfonamide and thienopyridine derivatives have already demonstrated the power of this combined approach, where in silico studies successfully complement and explain in vitro biological assays. acs.orgnih.gov
Q & A
Q. What are the most reliable synthetic routes for thieno[3,2-b]pyridine-6-sulfonamide derivatives, and how do reaction conditions influence yield and purity?
Thieno[3,2-b]pyridine derivatives are typically synthesized via cyclization reactions using precursors like 3-cyanopyridines or thioamide intermediates. For example, cyclization of ethyl 3-cyano-1,2-dihydro-6-methyl-4-styryl-2-thioxopyridine-5-carboxylate with sodium acetate in ethanol produces thieno[2,3-b]pyridine derivatives with yields >75% . Key variables include temperature (reflux conditions), solvent polarity, and catalyst choice (e.g., sodium acetate for acid-mediated cyclization). Purity is optimized via recrystallization in ethanol or column chromatography using silica gel .
Q. What spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Essential techniques include:
- 1H/13C NMR : Confirms substituent positions via chemical shifts (e.g., sulfonamide protons at δ 10–12 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks for methyl 3-amino-6-aryl derivatives) .
- Elemental analysis : Ensures >95% purity by matching calculated/observed C, H, N, S percentages .
- X-ray crystallography : Resolves ambiguous structures, such as the planar conformation of the thieno-pyridine core .
Advanced Research Questions
Q. How can substituent effects on the thieno[3,2-b]pyridine core be systematically analyzed to optimize biological activity while minimizing toxicity?
A QSAR-guided approach identifies critical substituents:
-
Anti-HCC activity : 3-Amino and aryl-ethynyl groups enhance potency (e.g., compound 2f has GI50 = 1.2 µM against HepG2 cells). Hydrophobic substituents at position 6 improve membrane permeability .
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Hepatotoxicity mitigation : Electron-withdrawing groups (e.g., trifluoromethyl) reduce liver toxicity. Use PLP1 hepatocyte assays to screen compounds (e.g., PLP1 GI50 >125 µM for 2f vs. 3.3 µM for ellipticine) .
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Data table :
Substituent (Position) HepG2 GI50 (µM) PLP1 GI50 (µM) 3-NH2, 6-(3-NH2-Ph) 1.2 >125 6-CF3 5.8 87
Q. How should researchers resolve contradictory data in biological assays for thieno[3,2-b]pyridine derivatives (e.g., in vitro efficacy vs. in vivo instability)?
- Mechanistic studies : Use cell cycle analysis (e.g., G2/M arrest in HepG2 cells) to confirm target engagement .
- Metabolic stability assays : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., sulfonamide hydrolysis).
- Structural optimization : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., carbamates) .
Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in this compound derivatives?
- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., -CF3 vs. -Cl at position 4) .
- Multivariate analysis : Apply 3D-QSAR using CoMFA/CoMSIA to map steric/electrostatic fields .
- In silico screening : Dock compounds into target proteins (e.g., FOXM1 transcription factor) using AutoDock Vina .
Methodological Guidance
Q. How can researchers formulate rigorous hypotheses for this compound studies using frameworks like PICO or FINER?
- PICO Template :
- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (new SAR insights), and Relevant (addressing HCC drug resistance) .
Key Challenges and Solutions
- Synthetic scalability : Use continuous flow reactors for high-purity batches (>90%) .
- Data reproducibility : Validate biological assays with triplicate runs and positive/negative controls .
- Toxicity vs. efficacy trade-offs : Prioritize compounds with selectivity indices (PLP1/HepG2 GI50 ratio) >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
